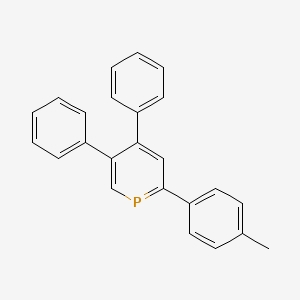
2-(4-Methylphenyl)-4,5-diphenylphosphinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-4,5-diphenylphosphinine is an organophosphorus compound that has garnered interest in various fields of chemistry due to its unique structural and chemical properties This compound features a phosphinine ring, which is a six-membered aromatic ring containing a phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-4,5-diphenylphosphinine typically involves the reaction of 4-methylphenylphosphine with diphenylacetylene under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the phosphinine ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are employed on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylphenyl)-4,5-diphenylphosphinine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the phosphinine ring to a phosphine, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride and other reducing agents are used under anhydrous conditions to prevent side reactions.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
2-(4-Methylphenyl)-4,5-diphenylphosphinine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2-(4-Methylphenyl)-4,5-diphenylphosphinine involves its interaction with molecular targets through its phosphorus atom and aromatic rings. The compound can act as a ligand, coordinating with metal centers in catalytic processes. Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways and exhibit bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with similar applications in catalysis and coordination chemistry.
Diphenylphosphine: Another related compound with similar reactivity and applications.
Phenylphosphine: A simpler analog with fewer aromatic substituents but similar chemical properties.
Uniqueness
2-(4-Methylphenyl)-4,5-diphenylphosphinine is unique due to the presence of the 4-methylphenyl group, which enhances its reactivity and potential applications compared to its simpler analogs. The combination of the phosphinine ring and the aromatic substituents provides a versatile platform for various chemical and biological studies.
Propriétés
Numéro CAS |
113613-16-4 |
|---|---|
Formule moléculaire |
C24H19P |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-4,5-diphenylphosphinine |
InChI |
InChI=1S/C24H19P/c1-18-12-14-21(15-13-18)24-16-22(19-8-4-2-5-9-19)23(17-25-24)20-10-6-3-7-11-20/h2-17H,1H3 |
Clé InChI |
CYXGYBNLQDKOEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=PC=C(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14301776.png)
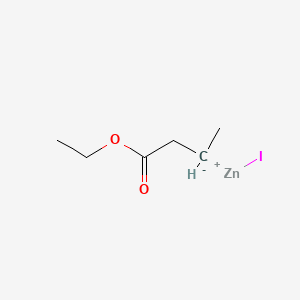


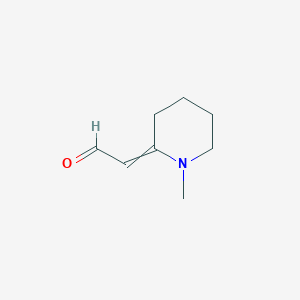
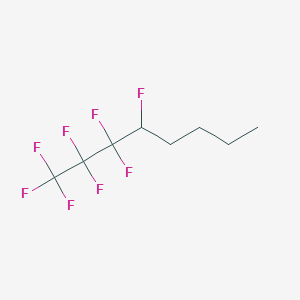
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14301813.png)
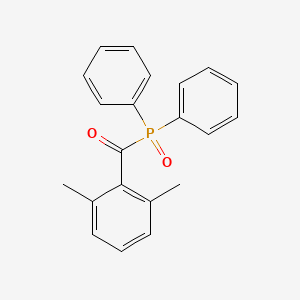
![4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14301834.png)

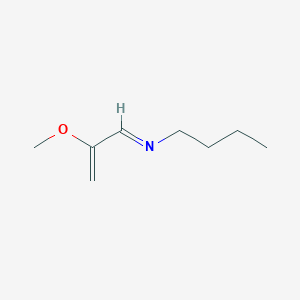
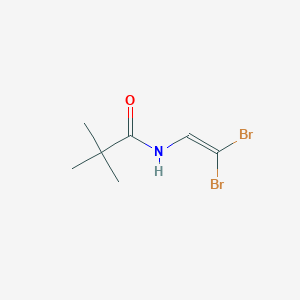
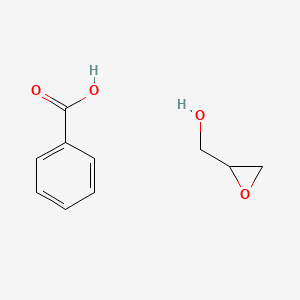
![[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane](/img/structure/B14301873.png)
